molecular formula C10H14O3 B7964336 2-Isopropoxy-6-methoxyphenol

2-Isopropoxy-6-methoxyphenol

Cat. No.: B7964336
M. Wt: 182.22 g/mol
InChI Key: KLINBUBGRCMPSK-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of both isopropoxy and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-6-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C7H8O2+C3H7BrC10H14O3+KBr\text{C}_7\text{H}_8\text{O}_2 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_{10}\text{H}_{14}\text{O}_3 + \text{KBr} C7​H8​O2​+C3​H7​Br→C10​H14​O3​+KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Isopropoxy-6-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antioxidant properties and effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-methoxyphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

2-Isopropoxy-6-methoxyphenol can be compared with other similar compounds such as:

    2-Methoxyphenol (Guaiacol): Lacks the isopropoxy group, making it less hydrophobic.

    4-Methoxyphenol: Has the methoxy group at a different position, affecting its reactivity and properties.

    2-Isopropoxyphenol: Lacks the methoxy group, altering its chemical behavior and applications.

Properties

IUPAC Name

2-methoxy-6-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLINBUBGRCMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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